molecular formula C25H29N3O6S B2397928 N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 851404-23-4

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2397928
CAS No.: 851404-23-4
M. Wt: 499.58
InChI Key: WSDFBFSWOPZBGJ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention in the scientific community for its potential applications in various fields of research and industry. This compound is characterized by its complex structure, which includes a quinoline moiety, a piperidine ring, and a sulfonylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonylbenzamide group via sulfonylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline or sulfonylbenzamide derivatives .

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The sulfonylbenzamide group may also contribute to the compound’s biological activity by interacting with cellular proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonylbenzamide compounds, such as:

Uniqueness

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of a quinoline moiety, a piperidine ring, and a sulfonylbenzamide group.

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-33-21-10-11-22(34-2)23-20(21)16-18(25(30)27-23)12-13-26-24(29)17-6-8-19(9-7-17)35(31,32)28-14-4-3-5-15-28/h6-11,16H,3-5,12-15H2,1-2H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDFBFSWOPZBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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